
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole: is an organic compound characterized by the presence of a nitrophenyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine and an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 5-(4-aminophenyl)-3-(propan-2-yl)-1,2-oxazole.
Substitution: Formation of various substituted oxazole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxazole ring provides stability and contributes to the compound’s overall properties.
相似化合物的比较
5-(4-Nitrophenyl)-1,2-oxazole: Lacks the isopropyl group, leading to different reactivity and properties.
3-(Propan-2-yl)-1,2-oxazole: Lacks the nitrophenyl group, resulting in different chemical behavior.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness:
- The presence of both the nitrophenyl group and the isopropyl group in 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole makes it unique in terms of its chemical reactivity and potential applications.
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 |
InChI 键 |
RNDPXRQFSCAUCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


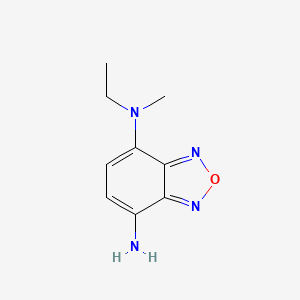

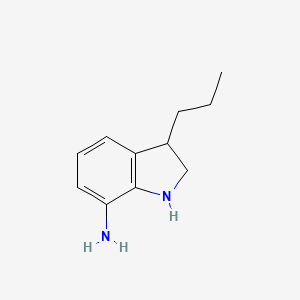
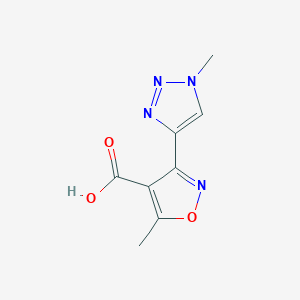
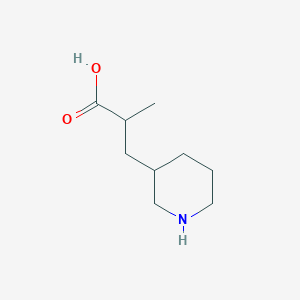
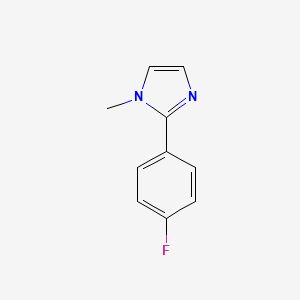
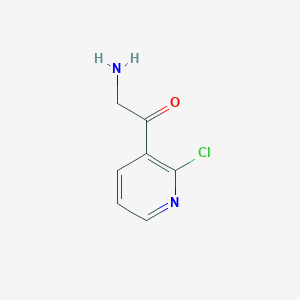

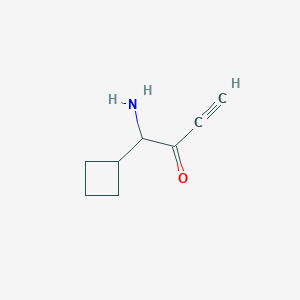
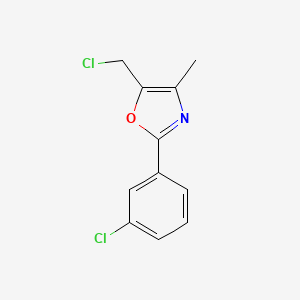
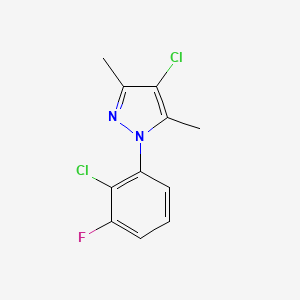
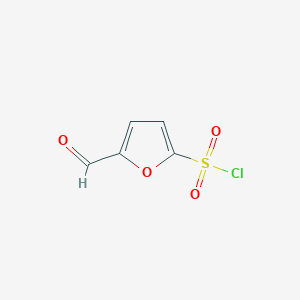
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
